molecular formula C29H32Cl2N6O17P4-12 B1222703 Hydroxypiperaquine CAS No. 74351-60-3

Hydroxypiperaquine

カタログ番号: B1222703
CAS番号: 74351-60-3
分子量: 931.4 g/mol
InChIキー: PQLUETJCGCJOAC-UHFFFAOYSA-B
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxypiperaquine, also known as this compound, is a useful research compound. Its molecular formula is C29H32Cl2N6O17P4-12 and its molecular weight is 931.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Hydroxypiperaquine is synthesized through a multi-step process that involves coupling piperazine derivatives with quinoline compounds. The synthesis aims to enhance the compound's antimalarial activity while minimizing side effects. Research has demonstrated various synthetic pathways, with one notable method involving the reaction of tertiary butoxy carbonyl piperazine with 4,7-dichloroquine, followed by deprotection and further reaction to yield this compound .

Antimalarial Efficacy

This compound has shown promising results in preclinical and clinical studies as an effective treatment against Plasmodium falciparum, particularly strains resistant to chloroquine. Its mechanism of action involves inhibiting the heme detoxification pathway in the malaria parasite, leading to parasite death. Studies indicate that this compound exhibits a high level of activity against both chloroquine-sensitive and resistant isolates of P. falciparum, making it a valuable candidate for combination therapies .

Clinical Studies and Trials

Several clinical trials have assessed the efficacy of this compound in combination with artemisinin derivatives:

  • Combination Therapy : this compound is often used in combination with dihydroartemisinin. This combination has been shown to improve treatment outcomes by enhancing efficacy and reducing the likelihood of resistance development .
  • Safety Profile : Clinical studies have reported that this compound is well-tolerated among patients, with mild side effects compared to traditional antimalarials. This safety profile is crucial for its use in endemic regions where malaria transmission is high .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound indicates that it has a favorable absorption profile when administered orally. Studies utilizing liquid chromatography and mass spectrometry have characterized its metabolites, which play a role in understanding its efficacy and safety . The compound's long half-life allows for once-daily dosing, which can improve patient compliance.

Future Research Directions

Ongoing research aims to further explore the potential of this compound beyond malaria treatment:

  • Broader Antimicrobial Activity : Investigations are underway to evaluate its effectiveness against other parasitic infections and potential applications in treating other diseases.
  • Resistance Mechanisms : Understanding how P. falciparum develops resistance to this compound will be critical for optimizing treatment strategies and prolonging the drug's effectiveness .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study 1 : A clinical trial conducted in Southeast Asia demonstrated that patients treated with dihydroartemisinin-hydroxypiperaquine experienced rapid clearance of parasitemia compared to those treated with standard therapies.
  • Case Study 2 : In a cohort study involving children in malaria-endemic regions, this compound was associated with a significant reduction in malaria incidence over a follow-up period of six months.

特性

CAS番号

74351-60-3

分子式

C29H32Cl2N6O17P4-12

分子量

931.4 g/mol

IUPAC名

1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol;tetraphosphate

InChI

InChI=1S/C29H32Cl2N6O.4H3O4P/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29;4*1-5(2,3)4/h1-8,17-18,23,38H,9-16,19-20H2;4*(H3,1,2,3,4)/p-12

InChIキー

PQLUETJCGCJOAC-UHFFFAOYSA-B

SMILES

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

正規SMILES

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

Key on ui other cas no.

74351-60-3

同義語

hydroxypiperaquine
hydroxypiperaquine phosphate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。